

Application Notes and Protocols for the SWOG S2101 (BiCaZO) Trial

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Compound of Interest

Compound Name: S2101

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These application notes provide a detailed overview of the SWOG **S2101** (BiCaZO) clinical trial, including the study rationale, treatment protocol, and methodologies for the key biomarker assays. The BiCaZO trial is a Phase II study investigating the combination of cabozantinib and nivolumab in patients with advanced, unresectable, or metastatic melanoma or squamous cell carcinoma of the head and neck (HNSCC) that has progressed after prior checkpoint inhibitor therapy.^{[1][2][3]}

The central hypothesis of the **S2101** trial is that the combination of cabozantinib, a multi-tyrosine kinase inhibitor, and nivolumab, a PD-1 checkpoint inhibitor, can induce responses in tumors resistant to prior immunotherapy.^{[1][2]} The study also aims to evaluate the feasibility of real-time biomarker stratification based on Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS) to predict which patients are more likely to respond to this combination therapy.^{[1][4]}

Patient Population

The trial enrolls adult patients (18 years or older) with histologically confirmed advanced, unresectable, or metastatic melanoma or squamous cell carcinoma of the head and neck.^{[5][6]} A key eligibility criterion is documented disease progression on a prior PD-1/PD-L1 checkpoint inhibitor-based therapy.^[6]

Experimental Protocols

Treatment Protocol

The SWOG **S2101** trial employs a combination therapy regimen of cabozantinib and nivolumab administered in 28-day cycles for up to two years, or until disease progression or unacceptable toxicity.^{[1][7]}

Drug	Dosage and Administration
Nivolumab	Intravenous (IV) infusion every 28 days. ^[1]
Cabozantinib	Oral administration, taken daily. ^[1]

Detailed dosage strengths for nivolumab and cabozantinib in the **S2101** protocol are not publicly available; however, a common dosing regimen for this combination in other trials is Nivolumab 480 mg IV every 4 weeks and Cabozantinib 40 mg orally once daily.

Biomarker Analysis

A central component of the **S2101** trial is the stratification of patients based on two key biomarkers: Tumor Mutational Burden (TMB) and Tumor Inflammation Signature (TIS).^{[1][2]}

Objective: To quantify the number of somatic, non-synonymous mutations per megabase of the tumor genome.^[8]

Methodology: Whole Exome Sequencing (WES)

- **Specimen Collection and Preparation:** Formalin-fixed paraffin-embedded (FFPE) tumor tissue and a matched normal blood sample are collected from each patient. DNA is extracted and purified from both samples.
- **Library Preparation and Exome Capture:** DNA is fragmented, and sequencing libraries are prepared. The exonic regions of the genome are selectively captured using commercially available kits.
- **Sequencing:** The captured exome libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
- **Data Analysis:**

- Sequencing reads are aligned to the human reference genome.
- Somatic mutations (single nucleotide variants and small insertions/deletions) in the tumor sample are identified by comparing with the matched normal sample to filter out germline variants.[8]
- The identified somatic mutations are annotated to identify non-synonymous mutations (those that result in a change in the amino acid sequence of a protein).[8]
- TMB is calculated as the total number of non-synonymous somatic mutations divided by the size of the captured exome in megabases.[8][9]
- Stratification: Patients are stratified into TMB-high and TMB-low cohorts based on a predefined cutoff. For instance, a common cutoff for TMB-high is ≥ 10 mutations/megabase.[8]

Objective: To measure the gene expression profile of an 18-gene signature associated with a suppressed adaptive immune response within the tumor microenvironment.[10][11]

Methodology: NanoString nCounter Gene Expression Analysis

- Specimen Preparation: RNA is extracted from FFPE tumor tissue samples.
- nCounter Assay:
 - The NanoString nCounter platform utilizes a multiplexed hybridization approach with gene-specific probes.[10]
 - The TIS panel consists of 18 genes involved in antigen presentation, chemokine expression, cytotoxic activity, and adaptive immune resistance.[10][11]
 - The extracted RNA is hybridized with the TIS CodeSet.
- Data Acquisition and Analysis:
 - The hybridized probes are immobilized and digitally counted by the nCounter instrument.

- Gene expression levels are normalized, and a TIS score is calculated based on a weighted algorithm of the 18 gene expression values.[10]
- Stratification: Patients are categorized into TIS-high and TIS-low groups based on their TIS scores.

Data Presentation

As the SWOG **S2101** trial is currently in Stage II, which opened in May 2025, comprehensive quantitative results on efficacy and safety are not yet publicly available.[12] The following tables are placeholders for when the data is released and are based on the primary and secondary endpoints of the study.[4]

Table 1: Patient Demographics and Baseline Characteristics

Characteristic	Melanoma Cohort (n=)	HNSCC Cohort (n=)	Total (n=)
Age, median (range)			
Sex, n (%)			
ECOG Performance Status, n (%)			
Prior Lines of Therapy, median (range)			
TMB Status, n (%)			
TIS Status, n (%)			

Table 2: Efficacy Outcomes

Endpoint	TMB-high / TIS-high	TMB-high / TIS-low	TMB-low / TIS-high	TMB-low / TIS-low	Overall
Melanoma Cohort					
Objective Response Rate (ORR), %					
Disease Control Rate (DCR), %					
Median Progression-Free Survival (PFS), months					
Median Overall Survival (OS), months					
HNSCC Cohort					
Objective Response Rate (ORR), %					
Disease Control Rate (DCR), %					
Median Progression-Free Survival					

(PFS),
months

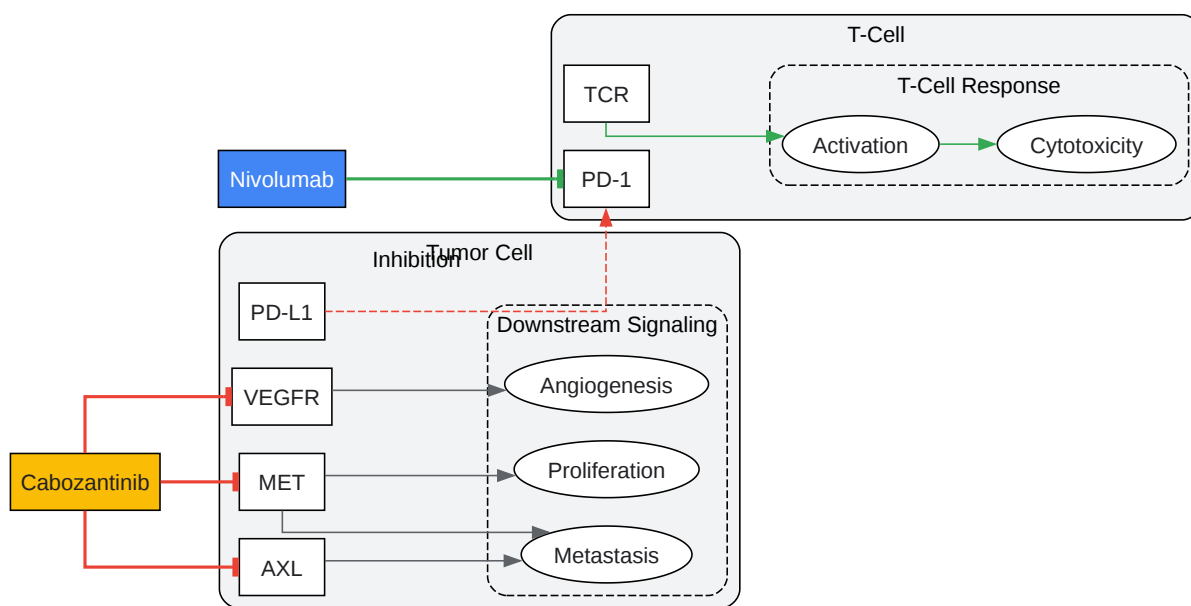
Median
Overall
Survival
(OS), months

Table 3: Treatment-Related Adverse Events (TRAEs)

Adverse Event (Grade ≥3)	Melanoma Cohort (n=)	HNSCC Cohort (n=)	Total (n=)
Fatigue			
Diarrhea			
Hypertension			
Increased ALT/AST			
Hypothyroidism			
Hand-foot syndrome			

Visualizations

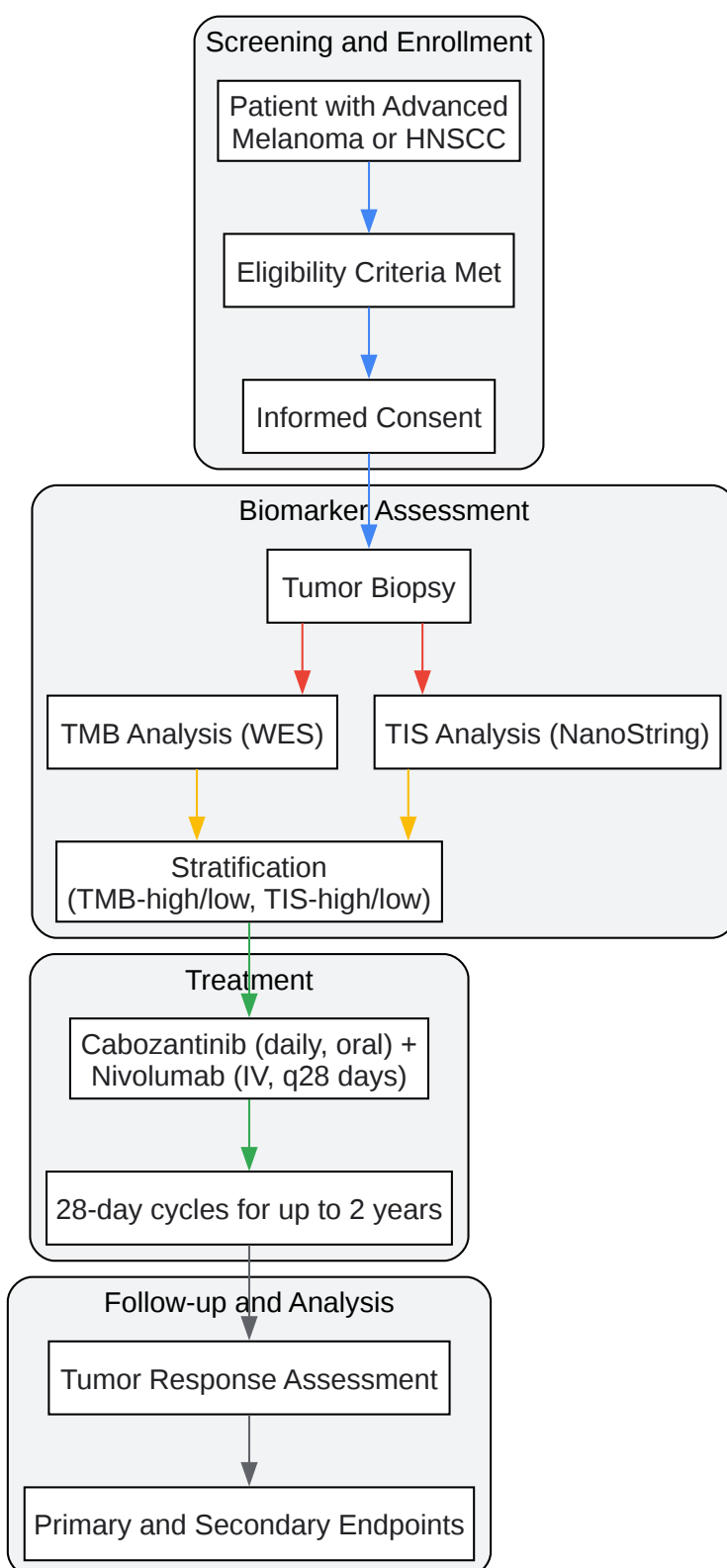
Signaling Pathway of Cabozantinib and Nivolumab



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Caption: Combined mechanism of action of cabozantinib and nivolumab.

SWOG S2101 Trial Workflow



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Caption: Workflow of the SWOG **S2101** (BiCaZO) clinical trial.

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